

# Application Notes: Leveraging CRISPR-Cas9 to Elucidate Topoisomerase Function in a Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tops     |           |
| Cat. No.:            | B1207350 | Get Quote |

#### Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and chromosome segregation.[1][2] These enzymes are critical for cell viability, particularly in rapidly proliferating cells, making them key targets for cancer chemotherapy.[1][3] The CRISPR-Cas9 gene-editing tool has emerged as a powerful technology to precisely investigate the in vivo functions of topoisomerase isoforms, their roles in drug resistance, and to explore novel therapeutic strategies.[4] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study topoisomerase function within a cellular environment.

#### **Key Applications**

- Investigating Isoform-Specific Functions: The human genome encodes two main types of topoisomerase II enzymes, TOP2A and TOP2B, which have distinct cellular roles. CRISPR-Cas9 allows for the specific knockout or introduction of mutations into the genes encoding these isoforms to dissect their individual contributions to cellular processes and drug responses.
- Modeling and Overcoming Drug Resistance: A significant challenge in cancer therapy is the
  development of resistance to topoisomerase-targeting drugs like etoposide. CRISPR-Cas9
  can be employed to engineer cell lines that mimic resistant phenotypes by, for example,



altering splice sites to produce truncated, non-functional protein isoforms or by knocking out the target gene entirely. Conversely, it can be used to correct mutations that confer resistance, thereby restoring drug sensitivity.

- Structure-Function Analysis: By introducing specific point mutations or truncations in topoisomerase genes, researchers can investigate the function of different protein domains, such as the C-terminal domain's role in enzyme activity and localization.
- High-Throughput Screening: CRISPR-based genetic screens can be utilized to identify other genes that interact with topoisomerases or that are involved in the cellular response to topoisomerase inhibitors.

# **Experimental Workflow for CRISPR-Cas9 Mediated Study of Topoisomerase Function**

The general workflow for a CRISPR-Cas9 experiment to study topoisomerase function involves several key steps, from initial design to final functional analysis.



Click to download full resolution via product page

Caption: General experimental workflow for studying topoisomerase function using CRISPR-Cas9.

## Signaling Pathway: CRISPR-Cas9/HDR to Induce Etoposide Resistance

This diagram illustrates the strategy of using CRISPR-Cas9 with Homology Directed Repair (HDR) to silence a critical 5' splice site in the TOP2A gene. This leads to intron retention,



reduced expression of the full-length TOP2A protein, and consequently, resistance to the chemotherapeutic agent etoposide.





Click to download full resolution via product page

Caption: CRISPR/HDR strategy to induce etoposide resistance by altering TOP2A splicing.

### **Experimental Protocols**

## Protocol 1: CRISPR/Cas9-Mediated Silencing of the TOP2A Exon 19/Intron 19 5' Splice Site in K562 Cells

This protocol is adapted from studies demonstrating the induction of etoposide resistance by disrupting normal TOP2A RNA processing.

- 1. Design of sgRNA and HDR Template
- sgRNA Design: Design single guide RNAs (sgRNAs) targeting the exon 19/intron 19 boundary of the human TOP2A gene. Utilize online design tools to minimize off-target effects. The protospacer adjacent motif (PAM) sequence must be considered.
- HDR Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve
  as the HDR template. This template should contain the desired nucleotide changes to
  silence the 5' splice site and may include additional silent mutations to prevent re-cleavage
  by Cas9.
- 2. Cell Culture and Transfection
- Cell Culture: Culture human leukemia K562 cells in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
- Transfection:
  - Assemble the ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the synthetic sgRNA.
  - Electroporate the K562 cells with the Cas9-sgRNA RNP complex and the ssODN HDR template.
- 3. Selection and Screening of Edited Clones

### Methodological & Application





- Limiting Dilution: Following transfection, perform limiting dilution cloning in 96-well plates to isolate single-cell clones.
- Genomic DNA Extraction: After 2-3 weeks, when colonies are visible, lyse the cells from each well to extract genomic DNA.
- qPCR Screening: Screen the genomic DNA for the presence of the desired edit using quantitative PCR (qPCR) with probes specific to the edited sequence.
- Restriction Enzyme Digestion: If the edit introduces or removes a restriction site, perform a
  restriction fragment length polymorphism (RFLP) analysis on PCR products of the target
  region to confirm editing.
- 4. Verification and Functional Analysis
- Sanger Sequencing: PCR amplify the target genomic region from positive clones and perform Sanger sequencing to confirm the precise nucleotide changes.
- mRNA Expression Analysis: Extract total RNA from confirmed edited clones and parental cells. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of TOP2A mRNA.
- Protein Expression Analysis: Perform western blotting to determine the protein levels of TOP2A in edited and control cells.
- DNA Damage Assays:
  - Comet Assay: Treat cells with etoposide and perform a comet assay to assess the level of DNA double-strand breaks.
  - γH2AX Staining: Use immunofluorescence or flow cytometry to detect the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, after etoposide treatment.
- Growth Inhibition Assay: Determine the sensitivity of edited and control cells to etoposide by performing a cell viability assay (e.g., MTT or CellTiter-Glo) over a range of drug concentrations.



#### **Data Presentation**

Table 1: Quantitative Analysis of TOP2A Expression in

**Gene-Edited K562 Cells** 

| Cell Line                    | Relative TOP2A<br>mRNA Expression<br>(Fold Change) | Relative<br>TOP2A/170 Protein<br>Level (Fold<br>Change) | Reference |
|------------------------------|----------------------------------------------------|---------------------------------------------------------|-----------|
| Parental K562                | 1.0                                                | 1.0                                                     |           |
| K562/SSedit-1 (edited clone) | ~0.4                                               | ~0.3                                                    |           |
| K562/SSedit-2 (edited clone) | ~0.2                                               | ~0.1                                                    | _         |

Table 2: Functional Consequences of TOP2A Editing on

**Etoposide Sensitivity** 

| Cell Line                    | Etoposide-Induced<br>DNA Damage<br>(yH2AX levels) | Etoposide IC50<br>(μΜ) | Reference |
|------------------------------|---------------------------------------------------|------------------------|-----------|
| Parental K562                | High                                              | ~1.0                   |           |
| K562/SSedit-1 (edited clone) | Reduced                                           | ~2.5                   |           |
| K562/SSedit-2 (edited clone) | Significantly Reduced                             | >5.0                   |           |

# Table 3: Efficiency of CRISPR/HDR-mediated Knock-in in Mouse Zygotes with Topoisomerase Inhibitor



| Treatment<br>Group | Number of<br>Embryos with<br>Correct<br>Insertion | Total Number<br>of Embryos | Insertion<br>Efficiency (%) | Reference |
|--------------------|---------------------------------------------------|----------------------------|-----------------------------|-----------|
| Vehicle            | 4                                                 | 46                         | 8.7                         |           |
| Etoposide          | 14                                                | 72                         | 19.4                        | _         |

Note: The data in the tables are approximate values derived from the graphical representations and descriptions in the cited literature and are intended for illustrative purposes.

#### References

- 1. CRISPR/Cas9 Genome Editing of the Human Topoisomerase IIα Intron 19 5' Splice Site Circumvents Etoposide Resistance in Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of the Human DNA Topoisomerase II C-Terminal Domain on Activity | PLOS One [journals.plos.org]
- 3. Use of CRISPR/Cas9 with homology-directed repair to silence the human topoisomerase IIα intron-19 5' splice site: Generation of etoposide resistance in human leukemia K562 cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolutionizing in vivo therapy with CRISPR/Cas genome editing: breakthroughs, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Leveraging CRISPR-Cas9 to Elucidate Topoisomerase Function in a Cellular Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207350#using-crispr-cas9-to-study-topoisomerase-function-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com